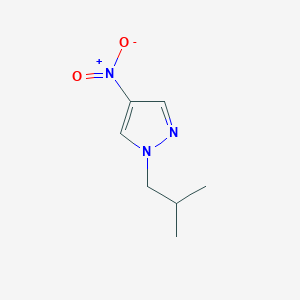

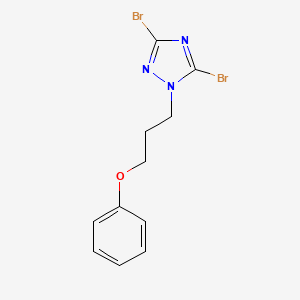

1-(2-Methylpropyl)-4-nitro-1H-pyrazole

Vue d'ensemble

Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis analysis would involve a detailed examination of these reactions, including the reagents, conditions, and mechanisms involved.Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them . This can be done using various spectroscopic techniques such as NMR, IR, UV-Vis, etc.Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and the study of the mechanisms of these reactions .Physical and Chemical Properties Analysis

This involves the study of various properties of the compound such as its melting point, boiling point, solubility, density, refractive index, etc .Applications De Recherche Scientifique

Cytochrome P-450 Induction

1-(2-Methylpropyl)-4-nitro-1H-pyrazole has been studied in the context of its potential for inducing cytochrome P-450 and drug metabolism. Pyrazole and its derivatives like 4-methylpyrazole, which are structurally related to this compound, have been identified as inducers of hepatic cytochrome P-450. These compounds have shown varying effects on the activity of specific enzymes associated with drug metabolism. For instance, 4-methylpyrazole led to significant increases in certain enzyme activities, such as ethoxyresorufin demethylase (EROD), while other derivatives demonstrated more complex patterns of enzyme induction in vivo (Hayes et al., 1988).

Microsomal Oxidation and Alcohol Metabolism

Studies have explored the effects of pyrazole derivatives on microsomal oxidation of drugs and alcohols. Pyrazole treatment led to an increase in the content of certain cytochrome P-450 isozymes and altered the oxidation rates of various substrates. This research suggests potential applications of these compounds in studying alcohol metabolism pathways and in developing models for studying the effects of alcohol and similar compounds (Krikun, Feierman, & Cederbaum, 1986).

Modulation of Biological Activities

Pyrazole derivatives have also been evaluated for their biological activities, including analgesic, anti-inflammatory, and vasorelaxant effects. A study on a new pyrazole derivative, 5‐[1‐(4‐fluorophenyl)‐1H‐pyrazol‐4‐yl]‐2H‐tetrazole, highlighted its potential in reducing inflammatory responses and its safe toxicity profile, indicating its promise for pharmaceutical applications (Oliveira et al., 2017).

Impact on Central Nervous System (CNS)

Some pyrazole derivatives have been synthesized and evaluated as potential CNS agents. Compounds like 4-(3-dimethylaminopropyl)-4-hydroxyindeno[1,2-c]pyrazoles demonstrated significant biological activity in tests measuring motor activity in mice, revealing their potential as CNS-active compounds (Lemke, Cramer, & Shanmugam, 1978).

Enzyme Interaction and Metabolic Effects

The interaction of pyrazole derivatives with enzymes and their impact on metabolic processes have been a significant area of research. Studies have detailed how these compounds affect the metabolism of ethanol and other substances through their interaction with cytochrome P-450 isozymes and the induction of specific enzyme activities (Feierman & Cederbaum, 1987).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-methylpropyl)-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-6(2)4-9-5-7(3-8-9)10(11)12/h3,5-6H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSLMECOJXKWQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B6362665.png)

![1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%](/img/structure/B6362667.png)

![1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362755.png)